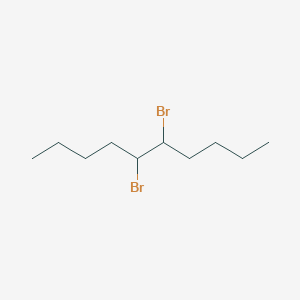

5,6-Dibromodecane

Description

Structure

3D Structure

Properties

CAS No. |

77928-86-0 |

|---|---|

Molecular Formula |

C10H20Br2 |

Molecular Weight |

300.07 g/mol |

IUPAC Name |

5,6-dibromodecane |

InChI |

InChI=1S/C10H20Br2/c1-3-5-7-9(11)10(12)8-6-4-2/h9-10H,3-8H2,1-2H3 |

InChI Key |

GRHWTEWNWUYZGF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C(CCCC)Br)Br |

Origin of Product |

United States |

Synthetic Methodologies for 5,6 Dibromodecane

Established Synthetic Pathways for Vicinal Dibromides

The primary and most well-established method for synthesizing vicinal dibromides, such as 5,6-dibromodecane, is through the electrophilic addition of bromine (Br₂) to an alkene. masterorganicchemistry.com In this case, the precursor would be a decene isomer, specifically 5-decene. The reaction involves the direct addition of molecular bromine across the carbon-carbon double bond. masterorganicchemistry.com

This reaction typically proceeds in an inert solvent like carbon tetrachloride (CCl₄) to prevent the participation of the solvent in the reaction. masterorganicchemistry.com The mechanism involves the formation of a cyclic bromonium ion intermediate, which is then attacked by a bromide ion from the opposite side. This results in an anti-addition of the two bromine atoms across the double bond. masterorganicchemistry.com

The reaction is generally exothermic and should be performed with cooling to control the reaction rate. cpchem.com It is also often conducted in the dark to prevent the initiation of a free-radical pathway. masterorganicchemistry.com

Another established, though less direct, route involves the dehydrohalogenation of dihalides to form alkynes, which can then be halogenated. libretexts.orgjove.commasterorganicchemistry.com While not a primary route to this compound, it highlights the reversible nature of these transformations in the broader context of halogenated alkane synthesis.

Stereoselective Synthesis of this compound Isomers

The stereochemistry of this compound is determined by the configuration of the starting 5-decene and the nature of the bromination reaction. The anti-addition mechanism of bromine to an alkene dictates the relative stereochemistry of the two bromine atoms.

For instance, the bromination of (E)-5-decene will result in the formation of (5R,6R)- and (5S,6S)-5,6-dibromodecane as a racemic mixture. Conversely, the bromination of (Z)-5-decene will yield the meso compounds, (5R,6S)- and (5S,6R)-5,6-dibromodecane.

The development of stereoselective synthesis methods aims to control which isomers are formed. chemrxiv.org This can be achieved through the use of chiral catalysts or reagents that can influence the facial selectivity of the bromine addition to the alkene. While much of the research in stereoselective halogenation has focused on more complex molecules, the principles can be applied to the synthesis of specific isomers of this compound. nih.govcolumbia.edu For example, catalytic enantioselective dibromination of alkenes has been explored, which could potentially be adapted for the synthesis of enantioenriched this compound isomers. nih.gov

Emerging Synthetic Approaches for Halogenated Alkanes

Recent advancements in synthetic chemistry have focused on developing more sustainable and efficient methods for the synthesis of halogenated alkanes. ijrpr.com These emerging approaches often utilize catalytic systems and alternative energy sources to minimize waste and improve reaction conditions.

Catalytic Methods in Bromination Reactions

Catalytic approaches to bromination offer several advantages over traditional methods, including increased efficiency and selectivity. mdpi.com Transition metal catalysis is a significant area of research in this field. ijrpr.com For instance, iron-mediated radical ligand transfer catalysis has been shown to be effective for the dihalogenation of alkenes. unibe.ch

Another approach involves the use of solid acid catalysts, such as alumina-modified sulfated zirconia, which can facilitate the bromination of alcohols to produce brominated alkanes. mdpi.com While this method is typically used for preparing bromoalkanes from alcohols, it represents a move towards more environmentally friendly heterogeneous catalysis. Oxidative bromination using systems like HBr-H₂O₂ in the presence of a catalyst and light has also been shown to be an efficient method for brominating alkanes. researchgate.net

Phase transfer catalysis is another strategy where the alkene substrate and the halogenating agent are in different phases and are brought together by a catalyst, which can help to minimize side reactions. nih.gov

Mechanochemical Synthesis Techniques for Halogenated Compounds

Mechanochemistry, which involves using mechanical force to induce chemical reactions, is a rapidly growing field in green chemistry. rsc.orgnih.govbeilstein-journals.org This solvent-free approach offers benefits such as reduced waste, shorter reaction times, and simplified workups. researchgate.netresearchgate.net

Ball milling is a common mechanochemical technique that has been successfully applied to the synthesis of halogenated compounds. unibe.chrsc.org For the synthesis of vicinal dibromides, mechanochemical methods can involve the reaction of alkenes with a bromine source, such as N-bromosuccinimide (NBS), often in the presence of a catalyst. researchgate.netbeilstein-journals.org For example, the vicinal dibromination of unactivated alkenes has been achieved using a piezoelectric material as a redox catalyst under ball milling conditions. researchgate.net This approach demonstrates the potential of mechanochemistry to drive radical transformations for the synthesis of compounds like this compound. researchgate.net

Table of Synthetic Approaches for this compound

| Method | Precursor | Reagents | Key Features | Reference(s) |

|---|---|---|---|---|

| Established Pathway | 5-Decene | Br₂ in CCl₄ | Anti-addition, forms vicinal dibromide. | masterorganicchemistry.com, cpchem.com |

| Stereoselective Synthesis | (E)- or (Z)-5-Decene | Br₂, Chiral Catalyst | Controls formation of specific stereoisomers. | nih.gov, chemrxiv.org |

| Catalytic Bromination | 5-Decene | Bromine source, Catalyst (e.g., Iron) | Increased efficiency and selectivity. | unibe.ch, mdpi.com |

| Mechanochemical Synthesis | 5-Decene | N-Bromosuccinimide, Piezoelectric Catalyst | Solvent-free, green chemistry approach. | researchgate.net, nih.gov |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (E)-5-Decene |

| (Z)-5-Decene |

| (5R,6R)-5,6-dibromodecane |

| (5S,6S)-5,6-dibromodecane |

| (5R,6S)-5,6-dibromodecane |

| (5S,6R)-5,6-dibromodecane |

| Bromine |

| Carbon tetrachloride |

| N-bromosuccinimide |

| Hydrogen bromide |

| Hydrogen peroxide |

Reaction Mechanisms and Reactivity of 5,6 Dibromodecane

Dehalogenation Reactions of 5,6-Dibromodecane

Dehalogenation of vicinal dibromides like this compound results in the formation of alkenes. sci-hub.se This transformation can be achieved using various reagents and conditions, including electrochemical methods. sci-hub.sersc.org

The electrochemical reduction of vicinal dibromides, including meso-5,6-dibromodecane, has been investigated, particularly in the presence of sulfur and its electrogenerated polysulfide ions in an aprotic medium like dimethylacetamide. sci-hub.sersc.orgresearchgate.net This process can occur directly at the electrode or indirectly through a mediator. sci-hub.se

Electrogenerated polysulfide ions (S₆²⁻, S₄²⁻, or S₃²⁻) are key to the dehalogenation of vicinal dibromides like meso-5,6-dibromodecane in dimethylacetamide. rsc.orgresearchgate.net The specific polysulfide ions involved depend on the applied potential. researchgate.net For meso-5,6-dibromodecane, the reduction occurs at more cathodic potentials, leading to the formation of S₄²⁻ and S₃²⁻ ions. rsc.org Kinetic studies suggest that for concerted anti-dehalogenations, the dianions S₆²⁻ are the primary eliminating agents rather than the S₃˙⁻ radical ions. rsc.orgresearchgate.net The reaction between meso-5,6-dibromodecane and these polysulfide ions leads to the quantitative formation of the corresponding alkene. rsc.orgresearchgate.net

The general mechanism for the indirect electrochemical reduction of a vicinal dibromide (RBr₂) mediated by sulfur is as follows:

Step 1: Electrochemical generation of polysulfide ions S₈ + 2e⁻ → S₈²⁻ S₈²⁻ ⇌ 2S₄²⁻ S₄²⁻ + 2e⁻ → 2S₂²⁻ S₂²⁻ + S₈ → S₁₀²⁻

Step 2: Homogeneous reaction with the dibromide -CHBr-CHBr- + Sₙ²⁻ → -CH=CH- + Sₙ + 2Br⁻

Table 1: Investigated Vicinal Dibromides and their Dehalogenation Behavior

| Compound | Name | Dehalogenation Outcome |

|---|---|---|

| 1 | methyl erythro-2,3-dibromo-3-phenylpropanoate | Quantitative alkene formation |

| 2 | diethyl meso-2,3-dibromosuccinate | Quantitative alkene formation |

| 3 | meso-1,2-dibromo-1,2-diphenylethane | Quantitative alkene formation |

| 4 | DL-1,2-diphenylethane | Quantitative alkene formation |

| 5 | 1,2-dibromobutane | Competing substitution and elimination |

| 6 | 1,2-dibromophenylethane | Competing substitution and elimination |

| 7 | DL-2,3-dibromobutane | Competing substitution and elimination |

| 8 | erythro-3,4-dibromoheptane | Quantitative alkene formation |

| 9 | threo-3,4-dibromoheptane | Quantitative alkene formation |

| 10 | meso-5,6-dibromodecane | Quantitative alkene formation |

| 11 | trans-1,2-dibromocyclohexane | Quantitative alkene formation |

Source: rsc.orgresearchgate.net

The stereochemistry of the starting material dictates the stereochemistry of the resulting alkene in E2 elimination reactions. libretexts.org For vicinal dibromides, the anti-periplanar arrangement of the two bromine atoms is required for a concerted E2 elimination. numberanalytics.com In the case of the mediated electrolysis of meso-5,6-dibromodecane, a stereospecific anti-debromination occurs, yielding only the (E)-alkene. rsc.orgresearchgate.net This outcome is consistent with a concerted anti-dehalogenation mechanism. rsc.orgresearchgate.net Similarly, the reduction of (±)-5,6-dibromodecane with zero-valent zinc in methanol (B129727) at room temperature results in a high yield (95%) of (Z)-5-decene, which is the anti-elimination product. dtic.mil

The stereochemical outcome of elimination reactions is highly dependent on the reaction mechanism. numberanalytics.com While E1 reactions, which proceed through a carbocation intermediate, generally lead to the more stable alkene, E2 reactions are stereospecific. libretexts.orgnumberanalytics.com The requirement for an anti-periplanar conformation between the leaving groups in an E2 reaction means that the stereochemistry of the starting material directly controls the stereochemistry of the product. libretexts.orgnumberanalytics.com

In the dehalogenation of vicinal dibromides, elimination and substitution reactions can be competing pathways. rsc.orgresearchgate.net For compounds like 1,2-dibromobutane, 1,2-dibromophenylethane, and DL-2,3-dibromobutane, both substitution and elimination mechanisms are observed. rsc.orgresearchgate.net However, for meso-5,6-dibromodecane and other substituted dibromides listed in the study, the quantitative formation of alkenes is the observed outcome, indicating that the elimination reaction is the dominant pathway under these conditions. rsc.orgresearchgate.net

The nature of the substrate and the reaction conditions play a crucial role in determining whether elimination or substitution prevails. For meso-5,6-dibromodecane, the conditions of indirect electrochemical reduction using polysulfide ions strongly favor the elimination pathway, leading to the efficient formation of the corresponding alkene. rsc.orgresearchgate.net

Electrochemical Reduction Mechanisms

Nucleophilic Substitution Reactions Involving Bromine Centers

Nucleophilic substitution (SN) reactions of this compound are possible but often face competition from elimination (E2) reactions. As a secondary alkyl halide, the carbon atoms bonded to the bromine atoms are sterically more hindered than in primary alkyl halides, making them less accessible to nucleophiles. Furthermore, the presence of a bromine atom on an adjacent carbon facilitates a facile anti-periplanar arrangement, which strongly favors the E2 mechanism, leading to the formation of an alkene.

Studies on the reactions of vicinal dibromides, including meso-5,6-dibromodecane, with various nucleophiles show that elimination is often the dominant pathway. sci-hub.seresearchgate.net For instance, while polysulfide ions react with primary alkyl monohalides via an SN2 mechanism to yield trisulfides, their reaction with meso-5,6-dibromodecane results in quantitative formation of the corresponding alkene through dehalogenation. sci-hub.se

The competition between substitution and elimination is a well-established principle in organic chemistry. For secondary alkyl halides like this compound, strong, bulky bases tend to favor elimination, whereas less basic, potent nucleophiles might yield some substitution products. richmond.edu However, for vicinal dibromides, the E2 dehalogenation is an particularly efficient process. The reaction with nucleophiles such as iodide or electrogenerated polysulfide ions proceeds almost exclusively via elimination. sci-hub.sedtic.mil This contrasts with terminal dibromides, like 1,10-dibromodecane (B1670030), where the primary carbon-bromine bonds are much more amenable to SN2 reactions with nucleophiles like triphenylphosphine (B44618) to form phosphonium (B103445) salts. scirp.org

The general mechanism for an SN2 reaction at one of the bromine centers would involve a backside attack by the nucleophile, leading to an inversion of stereochemistry at that center. masterorganicchemistry.com However, due to the high efficiency of the competing E2 pathway, isolating substitution products in high yield from this compound is challenging.

Formation and Characterization of Reactive Intermediates in this compound Reactions

A reactive intermediate is a transient, high-energy species in a reaction mechanism that exists between the reactants and the final products. researchgate.net The nature of the reaction mechanism—whether it is a concerted, single-step process or a multi-step pathway—determines whether discrete reactive intermediates are formed.

In many reactions of this compound, particularly reductive dehalogenations, the evidence points towards concerted mechanisms that proceed through a transition state without forming a stable intermediate. sci-hub.sedtic.mil For example, the reduction of (±)-5,6-dibromodecane with zero-valent zinc metal yields primarily (Z)-5-decene, which is consistent with a concerted anti-elimination pathway. dtic.mil Similarly, the reaction with electrogenerated polysulfide ions is described as a concerted anti-dehalogenation. sci-hub.seresearchgate.net

However, the possibility of forming intermediates cannot be entirely discounted, especially under different reaction conditions or with different reagents. A stepwise mechanism could involve intermediates such as carbocations, carbanions, or radicals. For instance, a stepwise E1-like mechanism would proceed through a carbocation intermediate. The stability of such an intermediate would be influenced by the alkyl substituents and the polarity of the solvent. dtic.mil

The direct observation and characterization of short-lived reactive intermediates are crucial for confirming a proposed reaction mechanism. researchgate.net Techniques like transient absorption spectroscopy, which includes UV-Visible spectroscopy, are employed to detect and monitor these species in real-time. unito.itdiva-portal.org

In the study of the reaction between meso-5,6-dibromodecane and electrochemically generated polysulfide ions in dimethylacetamide, UV-Visible absorption spectrophotometry was used to follow the reaction kinetics. sci-hub.se Researchers monitored the change in absorbance of the polysulfide species over time to understand their role in the reaction. Specifically, the decay of the absorption signal for the trisulfur (B1217805) radical anion (S₃•⁻) at 617 nm was recorded after the addition of meso-5,6-dibromodecane. sci-hub.se This allowed for the kinetic analysis of the reaction and helped identify the active nucleophilic species.

| Species | Spectroscopic Technique | Observed Signal (λmax) | Reaction Context | Reference |

|---|---|---|---|---|

| Trisulfur Radical Anion (S₃•⁻) | UV-Visible Absorption | 617 nm | Monitored during reaction with meso-5,6-dibromodecane to determine kinetics. | sci-hub.se |

An elementary reaction is a single step in a reaction mechanism. masterjeeclasses.com Elucidating these steps involves understanding the sequence of bond-making and bond-breaking events, the nature of any intermediates, and the kinetics of each step.

For the dehalogenation of meso-5,6-dibromodecane by polysulfide ions, kinetic studies provided insight into the elementary steps. sci-hub.se The reaction was followed by monitoring the concentration of the trisulfur radical anion (S₃•⁻). The analysis revealed that the process was not a simple, single step. The kinetic data suggested that the effective eliminating agents are the S₆²⁻ dianions, rather than the S₃•⁻ radical anions. sci-hub.se This implies a mechanism where the S₃•⁻ radical anions are in equilibrium with other polysulfide species, and the S₆²⁻ dianion is the key reactant in the rate-determining step.

The elementary steps can be proposed as follows:

Formation of the Active Nucleophile: An equilibrium exists between various polysulfide ions in the solution, generated electrochemically. 2S₃•⁻ ⇌ S₆²⁻

Rate-Determining Elimination Step: The S₆²⁻ dianion acts as the nucleophile in a bimolecular elimination (E2) reaction with meso-5,6-dibromodecane. This is a concerted step where the nucleophile attacks a bromine atom, while the other bromine atom departs and the C=C double bond forms simultaneously. This proceeds via an anti-periplanar transition state to yield (E)-dec-5-ene. sci-hub.seyale.edu

| Step | Description | Reaction Type | Key Species | Reference |

|---|---|---|---|---|

| 1 | Equilibrium among polysulfide ions to form the active nucleophile. | Equilibrium | S₃•⁻, S₆²⁻ | sci-hub.se |

| 2 | Bimolecular elimination of dibromide by the active polysulfide species. | E2 (anti-elimination) | meso-5,6-dibromodecane, S₆²⁻, (E)-dec-5-ene | sci-hub.sedtic.mil |

This multi-step process, where a pre-equilibrium is followed by a rate-determining bimolecular step, is consistent with the experimental kinetic observations. sci-hub.se

Computational Chemistry Approaches to 5,6 Dibromodecane

Quantum Chemical Calculations for Molecular Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity of molecules. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecular system.

Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of chemical reactions. nih.govlouisville.edu By mapping the potential energy surface of a reaction, DFT can identify transition states and intermediates, thereby elucidating the step-by-step pathway of a chemical transformation. rsc.orgyoutube.com For 5,6-dibromodecane, DFT could be employed to study various potential reaction pathways, such as dehalogenation reactions, which are common for vicinal dibromides.

For instance, a hypothetical DFT study on the debromination of this compound initiated by a reducing agent could reveal the activation energies and reaction thermodynamics. The calculations would model the interaction of the reducing agent with the dibromodecane, the cleavage of the carbon-bromine bonds, and the formation of the resulting alkene, 5-decene. The choice of functional and basis set in the DFT calculations is crucial for obtaining accurate results and would typically be benchmarked against experimental data or higher-level computational methods where available. libretexts.orgyoutube.com

Table 1: Hypothetical DFT-Calculated Energetic Profile for a Proposed Reaction Pathway of this compound

This table illustrates the kind of data that would be generated from a DFT study on a hypothetical reaction of this compound. The values are for illustrative purposes.

| Reaction Step | Species | Relative Energy (kcal/mol) | Method | Basis Set |

| 1 | Reactants (this compound + Reagent) | 0.0 | B3LYP | 6-311+G(d,p) |

| 2 | Transition State 1 | +15.2 | B3LYP | 6-311+G(d,p) |

| 3 | Intermediate | -5.7 | B3LYP | 6-311+G(d,p) |

| 4 | Transition State 2 | +10.8 | B3LYP | 6-311+G(d,p) |

| 5 | Products (5-Decene + Byproducts) | -25.0 | B3LYP | 6-311+G(d,p) |

Due to the flexibility of its ten-carbon chain, this compound can exist in numerous conformations resulting from rotation around its carbon-carbon single bonds. libretexts.orgpressbooks.pub Conformational analysis aims to identify the stable conformers and determine their relative energies. The arrangement of the two bromine atoms is of particular interest, as their steric and electronic interactions will significantly influence the preferred shapes of the molecule.

Computational methods can systematically explore the conformational landscape of this compound. By rotating the dihedral angles of the carbon backbone and calculating the energy of each resulting geometry, a potential energy surface can be constructed. The minima on this surface correspond to stable conformers. The relative energies of these conformers can then be used to determine their populations at a given temperature using Boltzmann statistics. For long-chain alkanes, anti (trans) and gauche conformations are typically the most significant. pressbooks.pub The presence of the bulky bromine atoms in this compound would likely lead to a preference for conformations that minimize steric hindrance between them and the alkyl chains.

Table 2: Illustrative Conformational Analysis of this compound

This table presents hypothetical data from a computational conformational analysis of this compound, showing the relative energies of different staggered conformations around the C5-C6 bond.

Molecular Dynamics Simulations of this compound in Condensed Phases

While quantum chemical calculations are excellent for studying individual molecules or small molecular systems, molecular dynamics (MD) simulations are better suited for exploring the behavior of molecules in condensed phases, such as in a solvent or as a pure liquid. acs.orgyoutube.com MD simulations model the movement of atoms and molecules over time based on classical mechanics, using a force field to describe the interactions between particles. researchgate.net

An MD simulation of this compound would involve placing a number of these molecules in a simulation box, often with a solvent, and calculating their trajectories over a period of time. acs.org This would allow for the study of bulk properties like density and viscosity, as well as molecular-level phenomena such as solvation structure and conformational dynamics in a liquid environment. For example, an MD simulation could reveal how the flexible decane (B31447) chain of this compound folds and interacts with itself and surrounding solvent molecules.

Table 3: Example of Properties Obtainable from a Molecular Dynamics Simulation of this compound

This table provides examples of the types of data that could be generated from an MD simulation of liquid this compound at a specific temperature and pressure. The values are hypothetical.

| Property | Simulated Value | Conditions |

| Density | 1.25 g/cm³ | 298 K, 1 atm |

| Self-Diffusion Coefficient | 1.5 x 10⁻⁶ cm²/s | 298 K, 1 atm |

| Radius of Gyration | 4.2 Å | 298 K, 1 atm |

Prediction of Spectroscopic Signatures for Reaction Intermediates

Computational chemistry can also be a valuable tool for identifying transient species, such as reaction intermediates, by predicting their spectroscopic signatures. Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful experimental methods for structure elucidation. Computational methods can calculate the expected NMR chemical shifts and IR vibrational frequencies for a proposed intermediate structure.

If a particular reaction of this compound is hypothesized to proceed through a specific intermediate, its structure can be optimized using quantum chemical methods. Subsequently, the NMR and IR spectra of this optimized structure can be computationally predicted. These predicted spectra can then be compared with experimental spectra taken during the course of the reaction. A close match between the predicted and experimental spectra would provide strong evidence for the existence of the proposed intermediate. researchgate.net This approach is particularly useful for identifying short-lived species that are difficult to isolate and characterize experimentally.

Table 4: Hypothetical Predicted vs. Experimental Spectroscopic Data for a Reaction Intermediate of this compound

This table illustrates how computationally predicted spectroscopic data could be compared to experimental data to identify a reaction intermediate.

| Spectroscopic Technique | Predicted Value (Intermediate) | Experimental Value (Observed) |

| ¹³C NMR Chemical Shift (C5) | 85.2 ppm | 85.5 ppm |

| ¹³C NMR Chemical Shift (C6) | 85.2 ppm | 85.5 ppm |

| IR Vibrational Frequency (C=C stretch) | 1655 cm⁻¹ | 1652 cm⁻¹ |

Applications of 5,6 Dibromodecane As a Chemical Building Block

Precursor in Alkene and Alkyne Synthesis via Dehalogenation

The most prominent application of 5,6-dibromodecane is as a precursor for the synthesis of decenes and potentially decynes through dehalogenation reactions. This process involves the removal of the two bromine atoms to form a double or triple bond between carbons 5 and 6.

Dehalogenation of vicinal dihalides is a fundamental transformation in organic chemistry to generate alkenes. sigmaaldrich.com This can be achieved using various reagents, including metals and electrochemically generated species. For instance, the reduction of (±)-5,6-dibromodecane with zero-valent zinc (Zn(0)) in methanol (B129727) at room temperature has been shown to produce Z-5-decene with high selectivity (95%). orgsyn.org Similarly, reduction with lithium metal in tetrahydrofuran (B95107) also yields Z-5-decene. orgsyn.org

The stereochemistry of the starting material often influences the stereochemistry of the resulting alkene. In a study investigating the dehalogenation of various vicinal dibromides, meso-5,6-dibromodecane was subjected to mediated electrolysis in the presence of sulfur. This stereospecific anti-debromination resulted in the exclusive formation of the (E)-alkene. vulcanchem.comkpi.uaresearchgate.net The eliminating agents in this reaction were determined to be S62- dianions. vulcanchem.com

The general scheme for the dehalogenation of this compound to 5-decene is as follows:

R-CHBr-CHBr-R' + [Reducing Agent] → R-CH=CH-R' + Byproducts

Where R and R' are butyl groups for this compound.

Further dehydrohalogenation of the resulting haloalkene intermediate, or a double dehydrohalogenation of the starting this compound using a strong base, could theoretically lead to the formation of 5-decyne (B157701). caltech.edumdpi.comresearchgate.net This typically involves a two-step elimination process. google.com However, specific documented examples of this compound being used for the synthesis of 5-decyne are not prevalent in the reviewed literature.

Table 1: Dehalogenation Reactions of this compound

| Starting Material | Reagent/Conditions | Major Product | Reference |

|---|---|---|---|

| (±)-5,6-Dibromodecane | Zn(0), Methanol, Room Temp. | Z-5-Decene (95%) | orgsyn.org |

| (±)-5,6-Dibromodecane | Li(0), Tetrahydrofuran, Room Temp. | Z-5-Decene (72%) | orgsyn.org |

| meso-5,6-Dibromodecane | Mediated electrolysis (Sulfur), Dimethylacetamide | (E)-Alkene | vulcanchem.comkpi.uaresearchgate.net |

Role in the Synthesis of Complex Organic Molecules

While vicinal dihalides can, in principle, undergo nucleophilic substitution reactions to introduce new functional groups, the primary reaction pathway for this compound is elimination to form an alkene. The steric hindrance around the secondary carbons and the propensity for E2 elimination make substitution reactions less favorable compared to terminal dihalides like 1,10-dibromodecane (B1670030), which are more commonly used as building blocks in the synthesis of complex molecules through nucleophilic substitution.

The literature reviewed does not provide specific examples of this compound being used as a key building block in the total synthesis of complex natural products or pharmaceuticals. Its utility in this context appears limited due to its dominant elimination reactivity. Hypothetically, it could be used to introduce a C10 chain with a double bond at a specific position, which could then be further elaborated. However, more direct methods for achieving this are often preferred by synthetic chemists.

Potential in Polymer and Material Science Applications

The application of this compound in polymer and material science is not well-documented in the scientific literature. The structure of this compound, with its bromine atoms located in the middle of the alkyl chain, makes it unsuitable for direct polycondensation or other step-growth polymerization methods that typically require difunctional monomers with reactive groups at the chain ends (i.e., α,ω-difunctional monomers). For example, 1,10-dibromodecane is a common monomer used in the synthesis of various polymers and macrocycles because its terminal bromine atoms can readily undergo substitution reactions. sigmaaldrich.comkpi.uasigmaaldrich.comsigmaaldrich.com

Theoretically, this compound could potentially be used as a cross-linking agent or a modifier in polymer chains, where its vicinal bromine atoms could react to form linkages between polymer backbones. However, there are no specific research findings to support this potential application.

Exploration in Supramolecular Chemistry Architectures

The use of this compound in the construction of supramolecular architectures is not found in the reviewed literature. Supramolecular chemistry often relies on specific host-guest interactions and the self-assembly of molecules into well-defined structures. beilstein-journals.org Building blocks for supramolecular assemblies, such as pseudorotaxanes and catenanes, often involve long-chain molecules with recognition sites at their termini. For instance, 1,10-dibromodecane has been used in the construction of pseudorotaxanes with pillararenes. sigmaaldrich.combeilstein-journals.org The internal position of the bromine atoms in this compound makes it a less suitable candidate for threading through macrocyclic hosts to form such supramolecular structures. Its primary reactivity towards elimination further limits its potential for creating stable, non-covalent assemblies.

Environmental Fate and Degradation Mechanisms of Halogenated Alkanes with Relevance to 5,6 Dibromodecane

Abiotic Degradation Pathways

Abiotic degradation involves non-biological processes that transform chemical compounds in the environment. For halogenated alkanes like 5,6-dibromodecane, the primary abiotic pathways are hydrolysis and photolysis, alongside chemical elimination reactions.

Hydrolysis: This process involves the reaction of the compound with water, leading to the cleavage of the carbon-bromine (C-Br) bond and the substitution of the bromine atom with a hydroxyl (-OH) group. Generally, haloalkane dehalogenases can catalyze the hydrolysis of C-Br bonds to produce an alcohol. researchgate.net For vicinal dihalides such as this compound, hydrolysis can occur, although it may be a slow process under typical environmental pH and temperature conditions. The reaction with water can lead to the formation of corresponding alcohols. usgs.gov Some dehalogenases, like those from Xanthobacter autotrophicus GJ10, are known to hydrolytically convert haloalcohols, such as 2-bromoethanol (B42945) to ethylene (B1197577) glycol. psu.edu

Photolysis: Photodegradation occurs when molecules absorb light energy, leading to chemical reactions. libretexts.org Sunlight, particularly UV radiation, can initiate the cleavage of C-Br bonds to produce radical species. libretexts.orgservice.gov.uk Bromine atoms formed from photolysis can then react with other atmospheric components like ozone or hydrocarbons. service.gov.ukd-nb.info The presence of a carbon-carbon double bond, which could be formed from an initial elimination reaction, would make the molecule more susceptible to photolysis. nist.gov Studies on brominated flame retardants have shown that UV irradiation can lead to the progressive loss of bromine atoms, forming less-brominated, and potentially more volatile, secondary pollutants. nih.gov

Elimination Reactions: Vicinal dihalides, where two halogen atoms are on adjacent carbons, can undergo elimination reactions to form a double bond (an alkene). libretexts.org This dehydrohalogenation can be induced by a base. libretexts.orgmasterorganicchemistry.com For this compound, this would result in the formation of a decene isomer and hydrogen bromide. This reaction pathway is a common synthetic route for creating alkynes from dihalides using a strong base like sodium amide. masterorganicchemistry.commasterorganicchemistry.com

| Pathway | Description | Relevance to this compound | Potential Products |

|---|---|---|---|

| Hydrolysis | Reaction with water cleaves the C-Br bond, replacing bromine with a hydroxyl group. usgs.gov | Possible but likely slow. Can be catalyzed by enzymes. psu.eduresearchgate.net | 6-Bromodecan-5-ol, Decane-5,6-diol |

| Photolysis | UV radiation from sunlight provides energy to break the C-Br bond, forming bromine radicals. libretexts.orgservice.gov.uk | Contributes to atmospheric degradation, especially after initial transformation. nih.gov | Bromine radicals, less-brominated alkanes, other radical species |

| Elimination | Base-induced removal of two adjacent bromine atoms and two hydrogens to form a C=C double bond. libretexts.orgmasterorganicchemistry.com | A likely pathway for vicinal dibromides, leading to unsaturated hydrocarbons. | Decene isomers (e.g., 5-decene) |

Environmental Transformation Products and Their Formation

The degradation of this compound, through the abiotic and biotic pathways described, would lead to the formation of various transformation products. The specific products formed depend on the dominant degradation mechanism in a given environment.

From Abiotic Elimination: Dehydrobromination of this compound would lead to the formation of decene isomers, primarily 5-decene, and hydrogen bromide. libretexts.orgmasterorganicchemistry.com

From Hydrolytic Dehalogenation: The stepwise replacement of bromine atoms with hydroxyl groups would yield intermediate haloalcohols and the final diol. psu.eduresearchgate.net

6-Bromodecan-5-ol: Product of the hydrolysis of one C-Br bond.

Decane-5,6-diol: Product of the complete hydrolysis of both C-Br bonds.

From Oxygenase Activity: The initial oxidation of the alkane chain by a monooxygenase could lead to the formation of bromo-decanols. psu.edu Subsequent dehalogenation would also lead to diols.

From Reductive Dehalogenation: Under anaerobic conditions, the stepwise replacement of bromine with hydrogen would result in:

5-Bromodecane or 6-Bromodecane: Product of the removal of one bromine atom.

Decane (B31447): Product of complete debromination.

The degradation of brominated flame retardants often proceeds via sequential debromination, producing less-brominated and sometimes more toxic or mobile intermediates before the aromatic ring structure is cleaved. iwaponline.comnih.gov A similar stepwise process is expected for this compound, leading to a cascade of transformation products in the environment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.